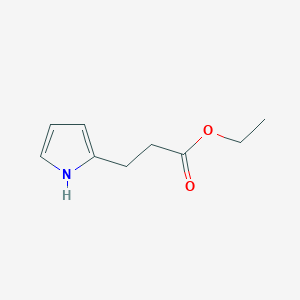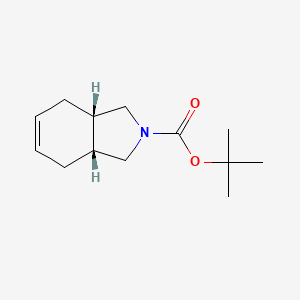![molecular formula C9H9NO4 B1396898 2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid CAS No. 1334784-92-7](/img/structure/B1396898.png)
2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid
Übersicht
Beschreibung
The compound “2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid” is a type of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine . These compounds have been synthesized from the readily available 2-nitro-3-oxiranylmethoxypyridine 1 via a Smiles rearrangement .
Synthesis Analysis
A variety of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized from the readily available 2-nitro-3-oxiranylmethoxypyridine 1 via a Smiles rearrangement . Variations of reaction conditions affect the product distribution . A versatile new approach for the synthesis in three steps of 2-substituted-2,3-dihydro[1,4]dioxino[2,3-b]pyridines has been described .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C7H8N2O2 . The molecular weight is 152.15 .Chemical Reactions Analysis
The synthesis of these compounds involves a Smiles rearrangement . The reaction conditions can be varied to affect the product distribution .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 152.15 . The empirical formula is C7H8N2O2 .Wissenschaftliche Forschungsanwendungen
I apologize, but it seems that there is limited information available online regarding the specific scientific research applications of “2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid”. The search results mostly provide general information about the compound and its availability for purchase for pharmaceutical testing and research purposes .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)5-6-1-2-7-9(10-6)14-4-3-13-7/h1-2H,3-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKIUOYYWODYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2-Chloropyridin-4-yl)methyl]piperazine](/img/structure/B1396825.png)







![Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1396838.png)